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4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole

Cat. No.: B2721365
CAS No.: 479063-69-9
M. Wt: 337.336
InChI Key: VIFHCOZHANZPIF-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Selenadiazole Ring System in Contemporary Chemical Research

The 1,2,3-selenadiazole ring system is of considerable interest in contemporary chemical research due to its unique chemical reactivity and the diverse biological and material properties exhibited by its derivatives. This heterocyclic motif is a key component in the synthesis of various organic compounds and has been explored for its potential in pharmaceuticals and advanced materials. researchgate.net

The 1,2,3-selenadiazole ring is known to undergo a variety of chemical transformations, making it a versatile synthetic intermediate. For instance, these compounds can serve as precursors to alkynes and have been utilized in the preparation of various organoselenium compounds. nih.gov

From a biological perspective, derivatives of 1,2,3-selenadiazole have demonstrated a wide range of activities, including antibacterial, antifungal, and antitumor properties. nih.govuobasrah.edu.iq The incorporation of the selenium atom is often credited with enhancing the biological efficacy of these molecules. The ability to modify the substituents on the selenadiazole ring allows for the fine-tuning of these properties, making it an attractive scaffold for drug discovery.

In the realm of materials science, the electronic nature of the 1,2,3-selenadiazole ring makes it a candidate for applications in organic electronics. The presence of the selenium atom can influence the electronic structure and charge transport properties of the molecule, suggesting potential for use in organic semiconductors and photovoltaic devices. researchgate.net

Rationale for Research on 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole and Related Derivatives

Research into this compound and its analogues is driven by the synergistic combination of the properties of the 1,2,3-selenadiazole core and the 4-octyloxyphenyl substituent. The long alkyl chain of the octyloxy group is a common feature in molecules designed to exhibit liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial components in display technologies. The investigation of selenadiazole-containing liquid crystals is an active area of research.

Furthermore, the aromatic phenyl ring connected to the selenadiazole core provides a platform for various chemical modifications, allowing for the synthesis of a library of related derivatives. By altering the length of the alkyl chain or introducing different functional groups on the phenyl ring, researchers can systematically study structure-property relationships. This approach is fundamental to understanding how molecular architecture influences macroscopic properties such as mesophase behavior, photophysical characteristics, and biological activity.

The synthesis of such derivatives generally follows established protocols for 1,2,3-selenadiazole formation. A common method involves the reaction of a semicarbazone derivative of the corresponding ketone with selenium dioxide. uobasrah.edu.iq For this compound, the synthesis would likely start from 4'-octyloxyacetophenone.

While specific, detailed research findings on the synthesis and properties of this compound are not extensively documented in publicly available literature, the general characteristics of related compounds provide a strong rationale for its investigation.

Overview of Research Trajectories for Aromatic Selenadiazole Compounds

The research trajectories for aromatic selenadiazole compounds are multifaceted, spanning from fundamental synthetic methodology to the exploration of their functional properties. Key areas of investigation include:

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and biological evaluation of new aromatic selenadiazole derivatives as potential therapeutic agents. Studies have shown that these compounds can exhibit potent antimicrobial and anticancer activities. eurekaselect.comnih.gov The mechanism of action is often linked to the unique properties of the selenium atom.

Materials Science: The exploration of aromatic selenadiazoles for applications in organic electronics is a growing field. Researchers are investigating their use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability of the selenadiazole ring to influence the electronic properties of the molecule is a key factor in this research.

Liquid Crystals: The design and synthesis of new liquid crystalline materials incorporating the selenadiazole core is another important research direction. The introduction of this heterocyclic unit can lead to novel mesomorphic behaviors and potentially new applications in display and sensor technologies.

Synthetic Methodology: Continuous efforts are being made to develop more efficient and versatile synthetic routes to aromatic selenadiazoles. This includes the exploration of new reagents, catalysts, and reaction conditions to improve yields and expand the scope of accessible derivatives.

Below is a table summarizing the general synthetic approach and potential properties of aromatic 1,2,3-selenadiazoles based on the available literature for analogous compounds.

Aspect General Description Illustrative Data for Analogous Compounds
Synthesis Typically synthesized via the oxidative cyclization of semicarbazones or tosylhydrazones of α-methylene ketones using selenium dioxide. nih.govStarting Material: 4'-Alkoxyacetophenone semicarbazoneReagent: Selenium dioxide (SeO₂) in a suitable solvent like glacial acetic acid. uobasrah.edu.iqGeneral Yield: Moderate to high.
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The proton on the selenadiazole ring (if present) appears further downfield. Protons of the alkyl chain appear in the upfield region.For a related 4-aryl-1,2,3-selenadiazole, the selenadiazole proton can appear as a singlet between δ 7.95 and 8.73 ppm. uobasrah.edu.iq
¹³C NMR Aromatic carbons are observed in the δ 110-160 ppm region. The carbons of the selenadiazole ring typically appear at distinct chemical shifts, with the carbon attached to selenium being significantly influenced.The C=Se carbon in related structures has been reported in the range of δ 161-162 ppm. uobasrah.edu.iq
IR Spectroscopy Characteristic peaks for C=N stretching, aromatic C-H stretching, and C-O-C stretching of the alkoxy group are expected.C=N stretching vibrations are typically observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.
Potential Applications Liquid crystals, organic electronics, medicinal agents (antibacterial, antifungal, anticancer). eurekaselect.comsmolecule.com-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2OSe B2721365 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole CAS No. 479063-69-9

Properties

IUPAC Name

4-(4-octoxyphenyl)selenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OSe/c1-2-3-4-5-6-7-12-19-15-10-8-14(9-11-15)16-13-20-18-17-16/h8-11,13H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFHCOZHANZPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Octyloxy Phenyl 1,2,3 Selenadiazole and Analogues

Classical and Modern Approaches to 1,2,3-Selenadiazole Synthesis

The construction of the 1,2,3-selenadiazole ring system has been accomplished through various synthetic routes. The most established methods involve the oxidative cyclization of suitable precursors, primarily hydrazones and semicarbazones, using selenium-based reagents.

Cyclization Reactions involving Selenium Dioxide

A cornerstone in the synthesis of 1,2,3-selenadiazoles is the oxidative cyclization of ketone or aldehyde semicarbazones and hydrazones using selenium dioxide (SeO₂) nih.gov. This method, pioneered by Lalezari and coworkers, remains a widely used and effective strategy mdpi.com. The reaction typically proceeds by heating the precursor with selenium dioxide in a suitable solvent, such as glacial acetic acid or dioxane nih.govmdpi.com. The selenium dioxide acts as an oxidizing agent, facilitating the ring closure to form the stable selenadiazole ring. This versatile method has been successfully applied to a wide range of substrates, yielding various substituted 1,2,3-selenadiazoles.

Routes from Hydrazone and Semicarbazone Precursors

The synthesis of 1,2,3-selenadiazoles is heavily reliant on the preparation of appropriate hydrazone or semicarbazone precursors. These precursors are typically synthesized by the condensation of a ketone or aldehyde with semicarbazide (B1199961) hydrochloride or a hydrazine (B178648) derivative, such as p-toluenesulfonyl hydrazide mdpi.comnih.gov. The general reaction scheme involves the nucleophilic attack of the hydrazine derivative on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone or semicarbazone.

The subsequent reaction of these precursors with selenium dioxide leads to the formation of the 1,2,3-selenadiazole ring nih.gov. The use of tosylhydrazones has been shown to lead to regiospecific ring closure, affording the target selenadiazole derivatives in high yields nih.gov. The reaction conditions for this cyclization step typically involve gentle heating in a solvent like 1,4-dioxane (B91453) in the presence of selenium dioxide nih.gov.

Targeted Synthesis of 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole

The synthesis of the specific compound this compound follows the general principles outlined above, starting from the corresponding ketone precursor.

Precursor Chemistry and Reaction Conditions

The key precursor for the synthesis of this compound is 4-octyloxyacetophenone. This ketone can be prepared via a Williamson ether synthesis, reacting 4-hydroxyacetophenone with an octyl halide (e.g., 1-bromooctane) in the presence of a base such as potassium carbonate.

Once 4-octyloxyacetophenone is obtained, it is converted to its semicarbazone. This is typically achieved by reacting the ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) in an alcoholic solvent.

The final step is the oxidative cyclization of the 4-octyloxyacetophenone semicarbazone with selenium dioxide. The reaction is generally carried out by heating the semicarbazone with selenium dioxide in a solvent such as glacial acetic acid mdpi.com. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

Table 1: Reaction Steps for the Synthesis of this compound

StepReactantsReagents/SolventsProduct
14-Hydroxyacetophenone, 1-BromooctanePotassium Carbonate, Acetone4-Octyloxyacetophenone
24-Octyloxyacetophenone, Semicarbazide HydrochlorideSodium Acetate, Ethanol4-Octyloxyacetophenone Semicarbazone
34-Octyloxyacetophenone SemicarbazoneSelenium Dioxide, Glacial Acetic AcidThis compound

This is an interactive table. Click on the headers to sort.

Regioselectivity in Selenadiazole Ring Formation

The formation of the 1,2,3-selenadiazole ring from an unsymmetrical ketone precursor can potentially lead to two different regioisomers. However, in the case of 4-octyloxyacetophenone, the starting material is a methyl ketone, meaning it has only one α-carbon with hydrogen atoms available for the initial condensation reaction to form the hydrazone or semicarbazone. This inherent structural feature of the precursor dictates that the subsequent cyclization with selenium dioxide will proceed with high regioselectivity, yielding exclusively the 4-(4-Octyloxy-phenyl)-1,2,3-selenadiazole isomer. The reaction of tosylhydrazones with selenium dioxide, in particular, has been noted for its regiospecific ring closure nih.gov.

Advanced Synthetic Strategies for Functionalized Selenadiazoles

While the classical methods remain robust, recent advancements have focused on developing more efficient and versatile strategies for the synthesis of functionalized selenadiazoles. These modern approaches often aim to reduce reaction times, improve yields, and allow for the introduction of a wider range of functional groups.

One such advanced strategy is the use of microwave-assisted synthesis . Microwave irradiation has been shown to significantly accelerate the synthesis of selenazole derivatives, leading to shorter reaction times and often improved yields compared to conventional heating methods nih.govnih.gov. This technique can be applied to the cyclization step, providing a more energy-efficient and rapid route to the desired selenadiazole products.

Another modern approach involves one-pot cascade reactions . These reactions combine multiple synthetic steps into a single procedure without the need for isolating intermediates. For instance, one-pot, three-component cascade reactions have been developed for the synthesis of 1,3,4-selenadiazole (B1620084) derivatives from readily available aldehydes, hydrazine, and elemental selenium, using catalytic systems like KI/K₂S₂O₈ or I₂/DMSO rsc.orgnih.gov. While this specific example pertains to a different isomer of selenadiazole, the principle of one-pot synthesis represents a significant advancement in the field, offering operational simplicity and high functional group tolerance. The development of similar one-pot strategies for 1,2,3-selenadiazoles is an active area of research.

These advanced methodologies provide powerful tools for the efficient synthesis of a diverse library of functionalized selenadiazoles, opening up new avenues for their application in various scientific fields.

Diversity-Oriented Synthesis Techniques

Diversity-oriented synthesis (DOS) offers a powerful strategy for the rapid generation of a wide array of structurally distinct molecules from common starting materials. In the context of selenadiazoles, this approach enables the efficient creation of libraries of compounds for screening in materials science and pharmaceutical research.

A prominent DOS method for synthesizing 1,3,4-selenadiazoles utilizes N-tosylhydrazones as versatile precursors. organic-chemistry.orgnih.govacs.org This technique involves the reaction of various N-tosylhydrazones with potassium selenocyanate (B1200272) (KSeCN), an odorless and stable source of selenium. organic-chemistry.orgnih.govacs.org The process is typically facilitated by an activating agent like N-chlorosuccinimide (NCS), which promotes the in-situ formation of N-tosylhydrazonoyl chlorides, key intermediates that readily undergo cyclization. organic-chemistry.orgnih.gov This methodology is notable for its broad substrate scope, accommodating N-tosylhydrazones derived from benzaldehydes with both electron-donating and electron-withdrawing substituents. organic-chemistry.org Optimization studies have identified that catalysts such as BF₃·OEt₂ in solvents like dichloroethane (DCE) can provide high yields. organic-chemistry.org This approach provides a straightforward and versatile route to a variety of substituted selenadiazoles, avoiding the use of hazardous and malodorous selenium reagents. organic-chemistry.org

The core reaction pathway is outlined below:

Activation : The N-tosylhydrazone reacts with NCS to form an N-tosylhydrazonoyl chloride intermediate in situ. organic-chemistry.org

Nucleophilic Attack : Potassium selenocyanate (KSeCN) acts as the nucleophile, attacking the intermediate.

Cyclization : An intramolecular cyclization event occurs, leading to the formation of the 1,3,4-selenadiazole ring. organic-chemistry.org

This strategy stands as an efficient and environmentally friendly alternative for producing libraries of bioactive heterocycles. organic-chemistry.org

Green Chemistry Approaches in Selenadiazole Preparation

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like selenadiazoles. mdpi.comrsc.org These approaches aim to improve efficiency and safety by using less toxic reagents, greener solvents, and more energy-efficient reaction conditions. mdpi.com

One notable green approach is the development of one-pot, multi-component reactions. For instance, a three-component cascade reaction has been reported for the synthesis of 2,5-diaryl-1,3,4-selenadiazoles. nih.gov This method involves the reaction of an aldehyde, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst in DMSO. nih.gov This strategy is advantageous as it is metal-free, operationally simple, and accommodates a wide range of functional groups, producing the desired products in moderate to excellent yields. nih.gov

Key features of this green synthetic method include:

Atom Economy : A multi-component reaction that combines three starting materials in a single step, maximizing the incorporation of atoms into the final product.

Catalysis : Utilizes a non-metal catalyst (I₂), which is less toxic than many heavy metal catalysts. nih.gov

Operational Simplicity : The one-pot nature of the reaction reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.gov

Furthermore, the use of odorless selenium sources, such as potassium selenocyanate (KSeCN) as seen in diversity-oriented synthesis, aligns with green chemistry principles by avoiding volatile and toxic selenium compounds. nih.govacs.org The broader movement in green organic synthesis encourages the use of ultrasound or microwave-assisted protocols, solvent-free conditions, and biodegradable catalysts to construct heterocyclic scaffolds, principles that can be adapted for the synthesis of this compound and its analogues. mdpi.com

Multi-Arm and Conjugated Selenadiazole Architectures

The synthesis of molecules containing multiple selenadiazole rings (multi-arm) or selenadiazoles linked to other functional units (conjugated) is a significant area of research, driven by their potential applications in materials science.

A common and effective method for preparing multi-arm 1,2,3-selenadiazole derivatives starts from commercially available aromatic polyketones. nih.govnih.govresearchgate.net The synthesis follows a two-step sequence:

Hydrazone Formation : The polyketone is first reacted with a hydrazide, such as p-toluenesulfonyl hydrazide or semicarbazide hydrochloride, to form the corresponding poly-hydrazone derivative. nih.govresearchgate.net

Oxidative Cyclization : The resulting hydrazone is then treated with selenium dioxide (SeO₂). This reagent facilitates a regiospecific ring closure, yielding the target multi-arm 1,2,3-selenadiazole architecture in high yields. nih.govnih.govresearchgate.net

This methodology has been successfully used to create molecules with two, three, or more selenadiazole units branching from a central aromatic core. nih.govresearchgate.net The general procedure involves stirring the tosylhydrazone with selenium dioxide in a solvent like 1,4-dioxane under gentle heating, often in the dark to prevent side reactions. nih.gov

An example of a conjugated selenadiazole system is Di- organic-chemistry.orgnih.govnih.gov-selenadiazole-4-yl-ferrocene. nih.gov This compound features two selenadiazole rings attached to the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) core, creating a unique organometallic-heterocyclic conjugate. The synthesis also follows the general Lalezari method, starting from the corresponding ketone (diacetylferrocene), conversion to the hydrazone, and subsequent reaction with selenium dioxide. nih.gov Such conjugated systems are of interest for their electronic and electrochemical properties.

Below is a table summarizing the key synthetic steps for these complex architectures.

Architecture TypeStarting MaterialKey ReagentsIntermediateFinal Product
Multi-Arm Aromatic Polyketone1. p-Tosylhydrazide2. Selenium DioxidePoly-tosylhydrazoneMulti-arm Selenadiazole
Conjugated Diacetylferrocene1. Hydrazine derivative2. Selenium DioxideFerrocene dihydrazoneDi- organic-chemistry.orgnih.govnih.gov-selenadiazole-4-yl-ferrocene

Advanced Spectroscopic and Structural Characterization of 4 4 Octyloxy Phenyl 1,2,3 Selenadiazole

Elucidation of Electronic Transitions via UV-Visible Spectroscopy

UV-Visible spectroscopy is a important technique for probing the electronic transitions within a molecule. For compounds like 4-(4-octyloxy-phenyl)-(1,2,3)selenadiazole, this analysis reveals information about the π-conjugated system and its interaction with light.

The electronic absorption spectrum of aromatic and heterocyclic compounds is typically dominated by π–π* transitions. In this compound, the conjugated system extends across the phenyl ring and the selenadiazole moiety. This conjugation leads to delocalized π molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy bonding (π) or non-bonding (n) orbital to a higher energy anti-bonding (π) orbital. For this class of compounds, the spectrum is expected to show characteristic bands corresponding to these π–π transitions. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. The octyloxy group, being an electron-donating group, can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λmax) compared to an unsubstituted phenyl-selenadiazole.

Table 1: Expected UV-Visible Absorption Data for π–π Transitions*

Transition Type Expected λmax Range (nm) Molar Absorptivity (ε) Range (L·mol-1·cm-1)

Note: This table represents expected values based on similar aromatic-heterocyclic compounds. Precise experimental data for this compound is not available in the cited literature.

Upon absorption of light, the excited molecule can relax through various pathways, including fluorescence emission. The photophysical properties, such as fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima), are critical for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). Selenadiazole derivatives are known to exhibit fluorescence, and the emission characteristics are influenced by the molecular structure and the surrounding environment. The presence of the selenium atom can also influence intersystem crossing rates, which affects the balance between fluorescence and phosphorescence.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, a bathochromic (red) shift in the emission spectrum is typically observed with increasing solvent polarity. Studying the solvatochromic behavior of this compound provides insights into the change in its dipole moment upon excitation and how it interacts with its environment. This property is particularly relevant for the design of chemical sensors.

Detailed Molecular Structure Determination

To fully understand the properties of this compound, a detailed determination of its molecular structure, including bond connectivity and three-dimensional arrangement, is necessary.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the phenyl ring, the selenadiazole ring (if any), and the octyloxy chain. The aromatic protons would appear as doublets in the downfield region (typically 7.0-8.5 ppm). The protons of the octyloxy chain would show characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups, with the methylene group attached to the oxygen atom appearing furthest downfield in this aliphatic region.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The spectrum would show distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the 110-160 ppm range, while the carbons of the selenadiazole ring would have their own characteristic shifts. The aliphatic carbons of the octyloxy chain would appear in the upfield region (typically 14-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.5 115 - 130
Selenadiazole CH 8.5 - 9.5 140 - 155
O-CH₂ 3.9 - 4.1 68 - 70
Alkyl CH₂ 1.2 - 1.8 22 - 32

Note: These are predicted chemical shift ranges based on general principles and data for analogous structures. Specific experimental data is required for precise assignments.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the functional groups present. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its different components.

Table 3: Key FTIR Vibrational Frequencies

Functional Group/Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
C=C (Aromatic) Stretching 1450 - 1600
C-O (Ether) Stretching 1240 - 1260
C-N Stretching 1300 - 1350
N=N Stretching 1500 - 1600

Note: The table provides expected ranges for key functional groups. The exact peak positions can vary based on the specific molecular environment.

Key expected features in the spectrum would include the sharp peaks of the aromatic C-H stretches above 3000 cm⁻¹ and the strong, sharp peaks of the aliphatic C-H stretches from the octyloxy chain just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the aryl-oxygen ether C-O stretch would be expected around 1250 cm⁻¹. The vibrations involving the selenadiazole ring, such as C-N, N=N, and C-Se stretches, would provide a unique fingerprint for this heterocyclic system in the lower frequency region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and exploring the fragmentation patterns of organic compounds. For this compound, its molecular formula is C16H22N2OSe, corresponding to a molecular weight of approximately 337.33 g/mol . smolecule.comsigmaaldrich.com The mass spectrum would confirm this molecular weight with a prominent molecular ion peak (M+).

A proposed fragmentation pathway for this compound would likely involve the initial loss of N2 to form a reactive intermediate. This could be followed by the expulsion of a selenium atom. Concurrently, fragmentation of the side chain can occur, such as the loss of the octyl group or parts of it, and cleavage of the ether bond.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss m/z (approx.)
[M]+ Molecular Ion 337
[M-N2]+ Loss of Nitrogen 309
[M-N2-Se]+ Loss of Nitrogen and Selenium 229
[C8H17O-Ph-C2HSe]+ Loss of Nitrogen 309
[C8H17O-Ph-C≡CH]+ Loss of N2 and Se 229
[Ph-O-C8H17]+ Cleavage of selenadiazole ring 205

Note: The m/z values are approximated for the most abundant isotope of Selenium (⁸⁰Se).

Solid-State Structural Analysis

The solid-state structure provides crucial information on molecular conformation, packing, and the non-covalent interactions that govern the material's properties.

X-ray Crystallography for Molecular Geometry and Crystal Packing

While specific crystallographic data for this compound is not widely published, analysis of closely related 1,2,3-selenadiazole derivatives allows for a detailed prediction of its molecular geometry and crystal packing. nih.govnih.gov

In the solid state, molecules would pack in a manner that maximizes stabilizing intermolecular interactions. The crystal packing is often characterized by molecules forming chains or layers through various non-covalent forces. nih.gov

Table 2: Typical Bond Lengths and Angles for the 1,2,3-Selenadiazole Ring (based on related structures)

Bond/Angle Typical Value Reference
Se—N 1.870 (3) Å nih.gov
Se—C 1.825 (4) Å - 1.844 (2) Å nih.govnih.gov
N—N ~1.27 Å General Data
N—C ~1.37 Å General Data
C—C ~1.38 Å General Data
Angle(N-Se-C) ~85-90° General Data

Analysis of Intermolecular Non-Covalent Interactions (e.g., Se···N, C–H···π, π–π stacking)

The crystal structure of this compound is expected to be stabilized by a network of weak intermolecular interactions.

Se···N Chalcogen Bonds: A significant interaction in selenium-containing heterocycles is the chalcogen bond, a non-covalent interaction where the selenium atom acts as an electron density acceptor. mdpi.com In the solid state, Se···N interactions between the selenium atom of one molecule and a nitrogen atom of a neighboring selenadiazole ring can lead to the formation of dimeric structures or extended supramolecular assemblies. mdpi.comsemanticscholar.org

C–H···π Interactions: These interactions are expected between the aliphatic C-H bonds of the octyloxy chain and the aromatic π-systems of the phenyl or selenadiazole rings of adjacent molecules. nih.govnih.gov Such interactions play a crucial role in directing the crystal packing. mdpi.com

π–π Stacking: The planar aromatic phenyl and selenadiazole rings can engage in π–π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset face-to-face manner, contribute significantly to the cohesive energy of the crystal lattice. nih.gov

Conformational Dynamics in the Solid State

Conformational dynamics in the solid state refer to the degree of flexibility and the preferred spatial arrangement of the molecule within the crystal lattice. For this compound, two main aspects of conformational dynamics are of interest.

First is the relative orientation of the 4-octyloxyphenyl group with respect to the 1,2,3-selenadiazole ring. Crystal structures of similar phenyl-substituted selenadiazoles show that the phenyl ring is typically twisted out of the plane of the heterocyclic ring, with dihedral angles that can range significantly, for example, from 50.2° to 76.3°. nih.gov This twist is a result of balancing electronic conjugation effects, which favor planarity, and steric hindrance, which favors a non-planar arrangement.

Reactivity and Transformational Chemistry of 4 4 Octyloxy Phenyl 1,2,3 Selenadiazole

Thermal and Photochemical Decomposition Pathways

A defining characteristic of 1,2,3-selenadiazoles, including the 4-(4-octyloxy-phenyl) derivative, is their propensity to decompose under thermal or photochemical stimulation. tandfonline.com This decomposition is a synthetically valuable reaction that proceeds through the elimination of stable nitrogen gas (N₂) and elemental selenium (Se), leading to the formation of alkynes.

This reaction provides a reliable method for the synthesis of alkynes, particularly those that may be difficult to access through other means. For 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole, the decomposition product is 1-(ethynyl)-4-(octyloxy)benzene. The stability of the extruded nitrogen molecule provides a strong thermodynamic driving force for this fragmentation.

ReactantConditionMajor Products
This compoundThermal (Heat) or Photochemical (UV light)1-(ethynyl)-4-(octyloxy)benzene, Nitrogen (N₂), Selenium (Se)

The decomposition of 1,2,3-selenadiazoles is not a single-step process but involves the formation of highly reactive, transient species. tandfonline.com Photolysis studies on the parent 1,2,3-selenadiazole have provided insight into these intermediates. psu.edursc.org Upon initial nitrogen extrusion, a short-lived species, often described as a selenaketocarbene or a related diradical, is proposed to form. tandfonline.com

This intermediate can then undergo further transformation. One possibility is the formation of a selenoketene (B14606426), which has been successfully trapped in experiments involving the photolysis of 1,2,3-selenadiazole in the presence of diethylamine. psu.edursc.org A subsequent photochemical reaction of the selenoketene can lead to another reactive intermediate, a three-membered ring called a selenirene, although this is typically observed under matrix isolation at very low temperatures and is not considered a precursor to the selenoketene in solution-phase reactions. psu.edursc.org

Decomposition StageProposed Reactive IntermediateFate
Initial N₂ ExtrusionSelenaketocarbene / DiradicalRearranges to Selenoketene
Intermediate TransformationSelenoketeneEliminates Selenium to form Alkyne
Secondary Photolysis (low temp)SelenireneReverts to Selenoketene

Ring-Opening and Ring-Closure Transformations

While the most prominent reaction is decomposition, the 1,2,3-selenadiazole ring can participate in other transformations. The synthesis of the ring itself is a prime example of a ring-closure reaction, commonly achieved by the oxidative cyclization of ketone semicarbazones or tosylhydrazones with selenium dioxide. nih.govresearchgate.net

Transformations starting from the formed this compound are less common than fragmentation. However, nucleophilic attack on the selenium atom or on the carbon atoms of the ring could potentially initiate ring-opening. For instance, reactions of some 1,2,3-selenadiazoles with phosphines have been shown to proceed via nucleophilic attack, leading to the extrusion of selenium and nitrogen. researchgate.net Furthermore, base-catalyzed decomposition of 4-substituted 1,2,3-selenadiazoles can lead to the formation of 1,4-diselenafulvenes, a transformation that involves the dimerization of an acetylenic selenolate intermediate generated from the ring-opened selenadiazole.

Role as a Synthetic Intermediate for Novel Heterocycles and Organoselenium Compounds

This compound is a valuable synthetic intermediate, primarily due to its role as a stable precursor to the reactive alkyne, 1-(ethynyl)-4-(octyloxy)benzene. nih.gov This in situ generation of an alkyne avoids the isolation of potentially unstable terminal alkynes and allows for immediate use in subsequent reactions.

A significant application is in the synthesis of novel heterocyclic compounds. The generated alkyne is an excellent substrate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov Reacting the decomposition products of this compound with an organic azide (B81097) would yield a highly substituted 1,2,3-triazole, a scaffold of great importance in medicinal chemistry. mdpi.comnih.gov This strategy allows for the modular synthesis of complex molecules by combining various selenadiazole precursors with a range of azides. mdpi.comnih.gov

Beyond alkyne generation, the compound also serves as a source of selenium for preparing other organoselenium compounds and inorganic materials. tandfonline.comconicet.gov.ar For example, thermolysis in the presence of metal salts can lead to the formation of metal selenide (B1212193) semiconductor nanoparticles, such as CdSe. tandfonline.com

Reaction TypeReactant(s) Added to Selenadiazole DecompositionProduct ClassExample Product Structure
Click Chemistry (CuAAC)Organic Azide (R-N₃)1,2,3-Triazoles1-R-4-(4-octyloxyphenyl)-1H-1,2,3-triazole
Thermolysis with Metal SaltCadmium Salt (e.g., CdCl₂)Metal SelenidesCadmium Selenide (CdSe)

Coordination Chemistry and Adduct Formation with Metal Centers

The 1,2,3-selenadiazole ring contains multiple heteroatoms (two nitrogen and one selenium) that can potentially act as coordination sites for metal centers. The chemistry of related nitrogen-containing heterocycles like triazoles and oxadiazoles (B1248032) with metal ions is well-established, forming a wide variety of coordination complexes. researchgate.netnih.gov

Research has shown that 1,2,3-selenadiazoles can react directly with transition metal compounds to yield unique organo-selenium transition metal complexes. tandfonline.com Coordination can occur through one of the nitrogen atoms, analogous to pyridine-type ligands, or potentially involve the selenium atom. The formation of such adducts can modify the electronic properties and reactivity of the selenadiazole ring. While specific studies on the coordination chemistry of this compound are not extensively detailed, the general reactivity pattern of this class of compounds suggests potential for the formation of complexes with various transition metals, such as palladium, rhodium, or gold. tandfonline.comresearchgate.net The nature of these interactions would depend on the metal's properties and the reaction conditions.

Advanced Materials Science and Organic Electronic Applications of 4 4 Octyloxy Phenyl 1,2,3 Selenadiazole

Applications in Organic Semiconductors and Transistors

Organic semiconductors are the cornerstone of organic field-effect transistors (OFETs), which are essential components in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier transport properties of the organic semiconductor used.

Charge Carrier Transport Properties

Selenium-containing heterocycles, such as selenadiazoles, have been investigated for their potential in organic semiconductors due to their ability to facilitate charge transport. The selenium atom, with its larger atomic radius compared to sulfur, can lead to stronger intermolecular interactions, which are crucial for efficient charge hopping between molecules in a solid-state device. The planar structure of the selenadiazole ring can also promote π-π stacking, a key factor for good charge mobility.

Fabrication of Organic Field-Effect Transistors (OFETs)

The fabrication of OFETs typically involves depositing the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. researchgate.net The solution processability imparted by the octyloxy group would make 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole a candidate for low-cost, large-area OFET fabrication. rsc.org

The performance of an OFET is characterized by its field-effect mobility (μ), on/off current ratio, and threshold voltage. The molecular structure of the semiconductor plays a pivotal role in determining these parameters. The selenadiazole core, being an electron-deficient moiety, could potentially lead to n-type or ambipolar transport behavior, although this would also depend on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Without experimental data, the precise performance of an OFET based on this compound remains speculative.

Optoelectronic Devices and Photovoltaic Applications

The unique electronic and optical properties of organic materials make them suitable for a range of optoelectronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).

Organic Solar Cells (OSCs) as Electron Acceptor/Donor Components

Organic solar cells rely on a blend of electron-donating and electron-accepting materials to generate electricity from sunlight. The efficiency of an OSC is dependent on factors such as light absorption, exciton dissociation, and charge transport and collection.

The electronic nature of this compound suggests it could potentially function as either an electron acceptor or a component of a donor material. The electron-withdrawing nature of the 1,2,3-selenadiazole ring could make the molecule a suitable non-fullerene acceptor. Non-fullerene acceptors are a major focus of current OSC research due to their tunable energy levels and broad absorption spectra. mdpi.com

Conversely, the octyloxy-phenyl group is an electron-donating moiety. In a donor-acceptor molecular architecture, this could contribute to a push-pull effect, leading to a smaller bandgap and broader absorption of the solar spectrum. The introduction of alkoxy side chains has been shown to be an effective strategy for tuning the optoelectrical properties of small-molecule acceptors and can lead to higher open-circuit voltages (Voc) in OSCs. nih.gov

The table below summarizes the key photovoltaic parameters for some organic solar cells based on other selenadiazole derivatives, illustrating the potential performance range. It is important to note that these are not for the specific compound of interest but provide a comparative context.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
PM6Y6-Se-O17.50.94--
Se-2TPAPC61BM~5.29~0.775~12.9~0.48

Data for illustrative purposes, based on related but different selenadiazole compounds. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescence Characteristics

OLEDs are another significant application of organic semiconductors, where electrical energy is converted into light. The color and efficiency of an OLED are determined by the luminescent properties of the emitting material.

The aromatic nature of the phenyl and selenadiazole rings in this compound suggests that it could exhibit photoluminescence and electroluminescence. The specific emission wavelength would depend on the energy difference between its HOMO and LUMO levels. The presence of the heavy selenium atom could potentially promote intersystem crossing, which might lead to phosphorescence, a desirable property for achieving high efficiencies in OLEDs.

The octyloxy chain could influence the film-forming properties of the material, which is crucial for fabricating uniform and efficient emitting layers in OLEDs. However, without experimental data on the photoluminescence quantum yield, emission spectrum, and device performance, the suitability of this specific compound for OLED applications remains to be determined.

Dye-Sensitized Solar Cells (DSSCs) Integration

Dye-sensitized solar cells are a type of photovoltaic device that uses a molecular dye to absorb light. The dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2).

For a molecule to be an effective sensitizer in a DSSC, it needs to have strong absorption in the visible spectrum, appropriate energy levels for electron injection into the semiconductor's conduction band, and anchoring groups (like carboxylic or phosphonic acids) to bind to the TiO2 surface.

While this compound in its current form lacks a typical anchoring group, it could potentially be functionalized to include one. The selenadiazole and phenyl moieties could be part of the chromophore responsible for light absorption. Research on other organic dyes for DSSCs has shown that molecular engineering can lead to high power conversion efficiencies. cas.cnresearchgate.netresearchgate.net However, there is no available research on the integration of this compound in DSSCs.

Role in Liquid Crystalline and Self-Assembling Systems

The molecular architecture of this compound, combining a rigid aromatic core with a flexible aliphatic tail, is archetypal for calamitic (rod-shaped) liquid crystals. This structure is conducive to the formation of ordered, fluid phases known as mesophases.

The tendency of a molecule to exhibit liquid crystalline behavior, or mesomorphism, is highly dependent on its shape and intermolecular forces. The this compound molecule consists of a rigid core (the phenyl-selenadiazole unit) and a flexible terminal octyloxy chain (-OC₈H₁₇). This combination is a well-established strategy for inducing mesophases.

The role of the terminal alkoxy chain is critical. The flexible octyloxy group, through its various conformations, lowers the melting point of the compound compared to an unsubstituted analogue, thereby opening a temperature window in which liquid crystalline phases can exist. The length of this chain influences the specific type of mesophase (e.g., nematic, smectic) and the transition temperatures. In many heterocyclic liquid crystals, longer alkyl chains tend to promote more ordered smectic phases due to increased van der Waals interactions and a tendency towards micro-segregation of the aliphatic chains from the aromatic cores. researchgate.net The introduction of heteroatoms like selenium and nitrogen into the core can impart dipoles, influencing molecular packing and phase stability. cnrs.fr

The self-assembly of molecules into ordered structures is the fundamental basis of liquid crystal formation. For this compound, this process is governed by a balance of forces. The planarity of the phenyl and selenadiazole rings, as observed in related crystal structures nih.govresearchgate.net, facilitates π-π stacking interactions between the aromatic cores of adjacent molecules. These interactions, combined with the dipole moments arising from the selenadiazole ring, guide the molecules to align along a common axis.

Simultaneously, the aliphatic octyloxy chains interact with each other through weaker van der Waals forces. This interplay leads to the formation of supramolecular structures, such as the layered arrangements of smectic phases or the orientationally ordered but positionally random structure of the nematic phase. The ability to control these architectures by modifying the molecular structure, particularly the chain length, is a key area of materials design. mdpi.com

Fluorescent Sensors and Probes

Heterocyclic compounds, particularly those with electron-donating and electron-accepting groups, are foundational to the design of fluorescent sensors. Selenadiazoles, including the benzo[c] smolecule.comresearchgate.netnih.govselenadiazole isomer, are known to be effective electron-withdrawing moieties. researchgate.net This property is crucial for creating molecules with environment-sensitive fluorescence.

In this compound, the octyloxy-phenyl group acts as an electron donor (D) and the selenadiazole ring functions as an electron acceptor (A), forming a classic D-A structure. Excitation with light can lead to an intramolecular charge transfer (ICT) state, where electron density moves from the donor to the acceptor. The emission energy from this ICT state is often highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. researchgate.net This intrinsic sensitivity could allow the molecule to act as a probe for solvent polarity.

Furthermore, such D-A structures can be engineered into chemosensors. The nitrogen and selenium atoms in the selenadiazole ring can act as binding sites for metal ions. Upon coordination with a specific metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a change in fluorescence intensity or wavelength. This can manifest as a "turn-on" or "turn-off" response, a mechanism utilized in detecting ions like Zn²⁺ and Cd²⁺ with other heterocyclic sensors. nih.govmdpi.com The development of nitrobenzoselenadiazole derivatives has shown that this core can be superior to traditional fluorophores for bio-imaging applications due to its favorable photophysical properties. nih.gov

Precursors for Semiconductor Nanomaterials (e.g., Metal Selenide (B1212193) Nanoparticles)

The 1,2,3-selenadiazole ring is known for its thermal lability, a property that can be exploited for materials synthesis. Upon heating, 1,2,3-selenadiazoles readily decompose, extruding molecular nitrogen (N₂) and elemental selenium (Se). This clean decomposition pathway makes them attractive single-source precursors for generating reactive selenium for the synthesis of nanoparticles.

Research has demonstrated that the microwave-assisted decomposition of a 1,2,3-selenadiazole derivative can be used to produce selenium nanoparticles (SeNPs). researchgate.net The general mechanism involves heating the precursor in a high-boiling point solvent, often in the presence of a capping agent or surfactant like oleic acid. The precursor decomposes, releasing selenium atoms that then nucleate and grow into nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by modulating reaction parameters such as temperature, time, and precursor concentration. This thermal decomposition method is a versatile and economical approach for producing controlled nanostructures. nih.govresearchgate.net

If co-decomposed in the presence of a metal precursor (e.g., a metal-oleate complex), this compound could potentially be used to form metal selenide nanoparticles (such as CdSe, ZnSe, or PbSe), which are highly valued for their quantum confinement effects and applications in optoelectronics. researchgate.net

ParameterTypical ConditionPurpose
Precursor Organoselenium compound (e.g., 1,2,3-selenadiazole)Source of elemental selenium
Solvent High-boiling point, coordinating (e.g., diphenyl ether, oleylamine)Medium for reaction, controls particle growth
Temperature 140–330 °CTo induce thermal decomposition of the precursor
Surfactant/Capping Agent Oleic acid, trioctylphosphine (TOP)To stabilize nanoparticles, prevent aggregation, and control size/shape
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation of reactants and products

This interactive table summarizes typical conditions for the synthesis of selenide nanoparticles via thermal decomposition, a method for which this compound could serve as a precursor.

Electrochromic Materials Development

Electrochromic materials are compounds that change color in response to an applied electrical potential. This property arises from stable, reversible redox (reduction-oxidation) states that possess distinct absorption spectra in the visible range. The most effective electrochromic materials are typically conjugated polymers, which have extensive π-electron systems that can readily accommodate the addition or removal of electrons. researchgate.net

For a small molecule like this compound, exhibiting electrochromism directly is unlikely. While it possesses redox-active sites, a single molecule lacks the extended conjugation needed for high optical contrast and stability upon repeated cycling. However, its potential in this area lies in its use as a monomer or a functional pendant group in a larger electrochromic polymer.

By functionalizing the phenyl ring with a polymerizable group (such as a thiophene, pyrrole, or vinyl group), the molecule could be electrochemically polymerized. The resulting polymer would incorporate the electronic characteristics of the selenadiazole moiety into the conjugated backbone. This could modulate the polymer's band gap and redox potentials, potentially leading to novel color transitions and improved electrochromic performance, such as enhanced stability or faster switching times, as seen in copolymers of materials like EDOT and pyrene. mdpi.com This approach of creating copolymers to fine-tune electrochromic properties is a common and effective strategy in the field. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole?

  • Methodological Answer : The synthesis can be adapted from analogous selenadiazole derivatives. A common approach involves condensation of a substituted benzaldehyde with a selenium-containing precursor. For example:

Dissolve 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (or a similar precursor) in absolute ethanol.

Add glacial acetic acid (5 drops) as a catalyst and 0.001 mol of 4-octyloxybenzaldehyde.

Reflux the mixture for 4–6 hours under inert conditions to avoid oxidation.

Evaporate the solvent under reduced pressure and purify the product via recrystallization (e.g., using ethanol/water mixtures) .

  • Note : The octyloxy group’s hydrophobicity may necessitate longer reaction times or elevated temperatures for solubility.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : Compare proton environments (e.g., aromatic protons near the selenadiazole ring at δ 7.5–8.5 ppm) with analogous compounds .
  • Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~380–400 for C₁₆H₂₂N₂OSe).
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.
  • Single-Crystal XRD : Resolve ambiguities in regiochemistry (see advanced questions) .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving structural discrepancies in selenadiazole derivatives?

  • Methodological Answer : Key parameters include:

  • Space Group and Unit Cell Dimensions : For monoclinic systems (e.g., P2₁/c), compare lattice constants (a, b, c) with literature analogs (e.g., a = 10.33 Å, b = 14.01 Å for 4-(4-chlorophenyl)-1,2,3-selenadiazole) .

  • Bond Angles and Distances : Monitor Se–N (1.85–1.90 Å) and C–Se (1.95–2.00 Å) bonds. Deviations >0.05 Å suggest steric effects from the octyloxy group .

  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess dynamic disorder in the octyloxy chain.

    Table 1 : Example Crystallographic Data (Adapted from Chlorophenyl Analogs )

    Parameter4-(4-Chlorophenyl)-selenadiazoleExpected Range for Octyloxy Derivative
    Space GroupP2₁/cP1 or P2₁/c (due to bulkier group)
    a, b, c (Å)10.33, 14.01, 5.95a: 12–14, c: 6–7 (expanded)
    V (ų)854.84900–950

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound compare to chlorophenyl analogs?

  • Methodological Answer :

Perform DFT Calculations (B3LYP/6-311+G(d,p)) to model the octyloxy group’s electron-donating effects. Compare with chlorophenyl derivatives (HOMO-LUMO gap ~3.5–4.0 eV) .

Validate experimentally via Cyclic Voltammetry : Measure oxidation potentials in DMF/TBAP. A lower oxidation potential (e.g., +0.8 V vs. Ag/AgCl) would indicate increased electron density from the octyloxy group.

Q. What strategies address contradictions in reported biological activity data for selenadiazoles?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to account for biphasic effects.
  • Control for Selenium Toxicity : Include selenite controls to distinguish compound-specific activity from general Se effects.
  • Structural-Activity Comparisons : Cross-reference with chlorophenyl analogs (e.g., IC₅₀ differences in cytotoxicity assays) .

Methodological Considerations for Data Interpretation

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Use Molecular Dynamics Simulations to assess the octyloxy chain’s conformational flexibility. High flexibility may reduce crystallinity but improve solubility.
  • Calculate Torsional Barriers : For example, the C–O–C bond in the octyloxy group (~2–4 kcal/mol) impacts rotational freedom .

Q. What experimental precautions are required for handling selenium-containing compounds?

  • Methodological Answer :

  • Glovebox/N₂ Atmosphere : Prevent oxidation of selenadiazole rings during synthesis.
  • Waste Disposal : Neutralize residual selenium species with 10% NaHCO₃ before disposal.
  • XRD Safety : Use lead shielding during MoKα radiation exposure (λ = 0.71073 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.